REACTION_SMILES
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[CH3:1][S:2][C:3]([C:4](=[O:5])[O:6][CH3:7])([CH3:8])[c:9]1[cH:10][c:11]2[cH:12][cH:13][c:14]([O:19][CH3:20])[cH:15][c:16]2[cH:17][cH:18]1.[CH3:21][OH:22]>>[CH:3]([C:4](=[O:5])[O:6][CH3:7])([CH3:8])[c:9]1[cH:10][c:11]2[cH:12][cH:13][c:14]([O:19][CH3:20])[cH:15][c:16]2[cH:17][cH:18]1
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Name
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COC(=O)C(C)(SC)c1ccc2cc(OC)ccc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)(SC)c1ccc2cc(OC)ccc2c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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COC(=O)C(C)c1ccc2cc(OC)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |